Bis((2-hydroxyethyl)ammonium) glutarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

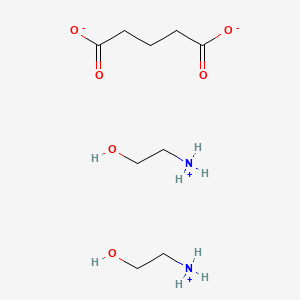

2D Structure

Properties

CAS No. |

85896-18-0 |

|---|---|

Molecular Formula |

C9H22N2O6 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-hydroxyethylazanium;pentanedioate |

InChI |

InChI=1S/C5H8O4.2C2H7NO/c6-4(7)2-1-3-5(8)9;2*3-1-2-4/h1-3H2,(H,6,7)(H,8,9);2*4H,1-3H2 |

InChI Key |

HXEQXXHIYGOZJP-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)[O-])CC(=O)[O-].C(CO)[NH3+].C(CO)[NH3+] |

Origin of Product |

United States |

Fundamental Aspects and Research Context of Bis 2 Hydroxyethyl Ammonium Glutarate

Classification within Protic Ionic Liquids and Organic Salts

Bis((2-hydroxyethyl)ammonium) glutarate is classified as a protic ionic liquid (PIL). Protic ionic liquids are a subclass of ionic liquids formed through the transfer of a proton from a Brønsted acid to a Brønsted base. In the case of this compound, the proton transfer occurs from glutaric acid (the Brønsted acid) to diethanolamine (B148213) (also known as bis(2-hydroxyethyl)amine), which acts as the Brønsted base. This neutralization reaction results in the formation of the bis(2-hydroxyethyl)ammonium cation and the glutarate anion, which constitute the ionic liquid.

The defining characteristic of PILs is the presence of a proton on the cation that is available for hydrogen bonding. This property significantly influences their physicochemical characteristics, such as viscosity, conductivity, and thermal stability. The properties of PILs are largely dependent on their degree of ionicity, which is a measure of the completeness of the proton transfer from the acid to the base. nih.gov A significant difference in the pKa values of the constituent acid and base generally leads to a higher degree of proton transfer and, consequently, a more "ideal" ionic liquid. nih.gov

Historical Development and Contemporary Significance in Green Chemistry Research

The study of protic ionic liquids dates back to 1914, with the pioneering work of Paul Walden on the synthesis of ethylammonium (B1618946) nitrate (B79036). mdpi.com However, significant interest in PILs as a distinct class of materials has surged in recent decades, driven by the principles of green chemistry.

The contemporary significance of this compound and related PILs is rooted in their potential as environmentally benign alternatives to conventional volatile organic compounds (VOCs). Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them attractive for a variety of applications. Research into (2-hydroxyethyl)ammonium-based PILs has highlighted their utility in several areas:

Biodegradable Solvents: Ammonium-based ionic liquids are being explored as biodegradable solvents for chemical reactions, aligning with the goals of sustainable chemistry.

Environmentally Friendly Lubricants: Studies on compounds like bis(2-hydroxyethyl)ammonium erucate (B1234575) have demonstrated their potential as effective and environmentally friendly lubricants and lubricant additives. mdpi.com These PILs can reduce friction and wear, are often biodegradable, and can be derived from renewable resources. mdpi.com

Biomass Processing: Hydroxylammonium PILs have shown promise as effective solvents for dissolving biomass components like lignin, which is a critical step in the development of biorefineries. nih.gov

The focus of current research is on synthesizing and characterizing new PILs to understand the structure-property relationships that govern their performance in these applications. The selection of the specific acid and base, such as glutaric acid and diethanolamine, allows for the fine-tuning of properties like viscosity, polarity, and hydrogen-bonding capacity to suit specific tasks.

Structural Framework and Molecular Architecture of the Compound

The molecular architecture of this compound is defined by the ionic interaction between its constituent cation and anion.

Cation: Bis((2-hydroxyethyl)ammonium) This cation is formed from the protonation of the nitrogen atom in diethanolamine. It features a central ammonium (B1175870) group bonded to two hydroxyethyl (B10761427) (-CH₂CH₂OH) chains. The presence of the ammonium proton (N-H) and the terminal hydroxyl groups (O-H) makes the cation a potent hydrogen bond donor.

Anion: Glutarate The glutarate anion is a dicarboxylate, derived from the deprotonation of the two carboxylic acid groups of glutaric acid. Its structure is a five-carbon chain with carboxylate groups at both ends (⁻OOC-(CH₂)₃-COO⁻). These carboxylate groups act as strong hydrogen bond acceptors.

Physicochemical Data

The following table summarizes some of the predicted and experimental physicochemical properties of this compound.

| Property | Value | Unit | Source |

| Molecular Formula | C₁₃H₂₉NO₈ | - | Calculated |

| Molecular Weight | 327.37 | g/mol | Calculated |

| Melting Point | 125 | °C | Experimental epa.gov |

| Boiling Point | 303 | °C | Predicted epa.gov |

| Density | 1.32 | g/cm³ | Predicted epa.gov |

| Water Solubility | 6.44 | g/L | Predicted epa.gov |

| pKa (Acidic) | 2.57 | - | Predicted epa.gov |

| pKa (Basic) | 4.33 | - | Predicted epa.gov |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Acid-Base Neutralization Reactions in Protic Ionic Liquid Synthesis

The most prevalent and direct method for synthesizing protic ionic liquids, including bis((2-hydroxyethyl)ammonium) glutarate, is through a direct acid-base neutralization reaction. This process involves the reaction of a Brønsted acid, in this case, the dicarboxylic glutaric acid, with a Brønsted base, diethanolamine (B148213). The fundamental reaction is an exothermic proton transfer, resulting in the formation of a salt that is typically liquid at or near ambient temperatures.

Stoichiometric Control and Reaction Kinetics

Achieving a high yield and purity of this compound is critically dependent on precise stoichiometric control. The reaction requires a 1:2 molar ratio of glutaric acid to diethanolamine, reflecting the two carboxylic acid functional groups of glutaric acid and the single secondary amine group of diethanolamine available for protonation.

The kinetics of this neutralization reaction are generally rapid, a characteristic feature of acid-base reactions. However, the rate of reaction can be influenced by the viscosity of the reactants and the resulting ionic liquid product. To monitor the progression of the reaction and confirm the formation of the desired product, analytical techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed. FTIR allows for the observation of the disappearance of the carboxylic acid's characteristic vibrational bands and the concurrent appearance of bands corresponding to the carboxylate and ammonium (B1175870) ions.

Influence of Reaction Parameters on Salt Formation

The successful synthesis of this compound is influenced by several key reaction parameters that must be carefully controlled to ensure optimal salt formation and purity.

Temperature: As the neutralization reaction is exothermic, temperature control is crucial. Elevated temperatures can accelerate the reaction but also risk inducing unwanted side reactions, such as dehydration or thermal decomposition of the reactants or the ionic liquid product. Consequently, the reaction is often conducted at a moderately elevated temperature to decrease viscosity and promote a homogeneous reaction environment while avoiding degradation.

Solvent: The synthesis can be carried out either in the absence of a solvent (neat) or in a suitable solvent. Neat synthesis is often favored as it aligns with the principles of green chemistry by eliminating the need for volatile organic compounds. However, the use of a solvent such as ethanol (B145695) or methanol (B129727) can be advantageous for controlling the reaction temperature and reducing the viscosity of the reaction mixture, thereby ensuring thorough mixing and complete reaction. Post-reaction, the complete removal of the solvent is necessary to ensure the purity of the final product.

Reactant Purity: The purity of the starting materials, glutaric acid and diethanolamine, has a direct and significant impact on the purity and the final physicochemical properties of the this compound. Impurities present in the reactants can lead to the formation of undesired by-products.

Below is an interactive data table summarizing the influence of these parameters.

| Parameter | Effect on Synthesis |

| Temperature | Manages the reaction rate and mitigates the risk of side reactions or decomposition. |

| Solvent | Can be used to control temperature, lower viscosity, and improve mixing. Neat synthesis offers a greener process. |

| Reactant Purity | Directly determines the purity and final properties of the ionic liquid. |

| Stoichiometry | A precise 1:2 molar ratio of glutaric acid to diethanolamine is essential for complete neutralization and achieving high product purity. |

Alternative Synthetic Routes and Methodological Innovations

While direct neutralization remains the primary synthetic route, research into alternative methods aims to enhance the efficiency, purity, and environmental sustainability of PIL synthesis. For dicationic ionic liquids, a stepwise approach can be considered, involving the initial synthesis of a monocationic intermediate, which then undergoes a subsequent reaction to form the final dicationic structure. However, for this compound, the one-pot neutralization of the dicarboxylic acid with two equivalents of the amine is generally the most direct and efficient method.

Innovations in the methodology for PIL synthesis are often concentrated on the purification of the final product. Residual unreacted acid or base can significantly alter the properties of protic ionic liquids. Therefore, purification techniques such as vacuum drying are employed to remove any volatile impurities and residual water. The use of ion-exchange resins also presents a viable method for the removal of ionic impurities.

Reaction Mechanism Analysis via Spectroscopic and Computational Techniques

The mechanism of the acid-base neutralization reaction for the formation of this compound has been investigated through a combination of spectroscopic and computational approaches.

Spectroscopic Analysis:

FTIR Spectroscopy: This technique is instrumental in tracking the proton transfer from the carboxylic acid groups of glutaric acid to the nitrogen atom of diethanolamine. The characteristic C=O stretching vibration of the carboxylic acid (typically found around 1700-1725 cm⁻¹) diminishes, while new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) emerge at lower wavenumbers (around 1550-1610 cm⁻¹ and 1360-1420 cm⁻¹, respectively). The appearance of the N-H stretching vibration of the newly formed ammonium group (N⁺-H) is also a key indicator of successful salt formation.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the final product. Significant changes in the chemical shifts of the protons and carbons located near the reaction centers are observed upon salt formation. For example, the highly deshielded proton of the carboxylic acid group disappears, and the chemical shifts of the protons on the carbon atoms adjacent to the nitrogen in diethanolamine are altered due to protonation.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations serve as a powerful tool for modeling the electronic structures of the reactants, transition states, and products. These computational studies provide valuable insights into the geometry of the resulting ions, the nature and strength of the hydrogen bonding interactions between the cation and anion, and the energetic profile of the proton transfer process. Furthermore, computational methods can predict vibrational frequencies, which can then be compared with experimental FTIR data to corroborate the proposed structure and reaction mechanism.

The following table provides a summary of the key spectroscopic changes observed during the reaction.

| Spectroscopic Technique | Key Observational Changes |

| FTIR | Disappearance of the C=O stretch from the acid; Appearance of asymmetric and symmetric COO⁻ stretches and the N⁺-H stretch. |

| ¹H NMR | Disappearance of the acidic proton signal; A shift in the signals of protons adjacent to the nitrogen atom. |

| ¹³C NMR | A shift in the signal of the carbonyl carbon and the carbons adjacent to the nitrogen atom. |

Crystallographic and Supramolecular Structural Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the precise three-dimensional structure of a crystalline solid. This powerful analytical method provides invaluable insights into the atomic arrangement, bond lengths, and bond angles within the crystal lattice.

A fundamental step in SC-XRD analysis is the determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice—and the crystal's space group, which describes the symmetry elements present.

As of this review, specific unit cell parameters and the space group for Bis((2-hydroxyethyl)ammonium) glutarate have not been reported in the accessible scientific literature. However, for illustrative purposes, the crystallographic data for Bis((2-hydroxyethyl)ammonium) picrate (B76445), which contains the same cation, are presented in the table below. researchgate.net It is crucial to note that the substitution of the glutarate anion with the picrate anion will significantly influence these parameters.

Interactive Table 1: Illustrative Crystallographic Data for Bis((2-hydroxyethyl)ammonium) picrate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.9396 (6) |

| b (Å) | 6.9158 (2) |

| c (Å) | 16.2974 (5) |

| α (°) | 90 |

| β (°) | 94.608 (1) |

| γ (°) | 90 |

| Volume (ų) | 2801.85 (14) |

| Z | 8 |

This data is for Bis((2-hydroxyethyl)ammonium) picrate and is intended for illustrative purposes only. The actual parameters for this compound are expected to differ.

The asymmetric unit is the smallest part of the crystal structure from which the entire lattice can be generated by applying the symmetry operations of the space group. In the case of ionic salts, the asymmetric unit typically contains one or more cations and anions.

For this compound, the asymmetric unit would consist of at least one Bis((2-hydroxyethyl)ammonium) cation and one glutarate anion. The conformation of the flexible (2-hydroxyethyl) chains of the cation and the conformation of the glutarate anion would be determined. In the analogous structure of Bis((2-hydroxyethyl)ammonium) picrate, the asymmetric unit contains two independent cations and two independent anions, indicating a degree of conformational variability. researchgate.netcam.ac.uk

Hydrogen bonds are the primary directional forces that dictate the supramolecular assembly in protic ionic compounds. In this compound, the ammonium (B1175870) group (N-H) and the hydroxyl groups (O-H) of the cation are strong hydrogen bond donors. The carboxylate groups of the glutarate anion are strong hydrogen bond acceptors.

The analysis of the crystal structure would involve identifying and characterizing all significant hydrogen bonds, including their donor-acceptor distances and angles. These interactions would create a complex three-dimensional network, linking the cations and anions together. In the case of Bis((2-hydroxyethyl)ammonium) picrate, an extensive network of N-H···O and O-H···O hydrogen bonds is observed, which are crucial in stabilizing the crystal packing. researchgate.netcam.ac.uk

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Bis((2-hydroxyethyl)ammonium) glutarate. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in both the bis(2-hydroxyethyl)ammonium cation and the glutarate anion. The chemical shifts (δ) are influenced by the electron density around the protons, providing valuable structural information.

Based on the structure, the following proton signals can be anticipated:

Glutarate Anion: The three sets of methylene (B1212753) protons in the glutarate backbone would likely appear as multiplets in the aliphatic region of the spectrum. The protons alpha to the carboxylate groups are expected to be the most deshielded.

Bis(2-hydroxyethyl)ammonium Cation: The methylene protons adjacent to the hydroxyl group and the ammonium (B1175870) center will give rise to distinct signals. The protons on the nitrogen and oxygen atoms are often broad and may exchange with deuterated solvents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Glutarate: -CH₂- (β to -COO⁻) | ~1.9 | Quintet |

| Glutarate: -CH₂- (α to -COO⁻) | ~2.2 | Triplet |

| Cation: -CH₂-N⁺H₂- | ~3.2 | Triplet |

| Cation: -CH₂-OH | ~3.8 | Triplet |

| Cation: -N⁺H₂- | Variable, Broad | Singlet |

| Cation: -OH | Variable, Broad | Singlet |

Note: Predicted values are based on standard functional group ranges and data from similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the glutarate anion are characteristically found at the downfield end of the spectrum.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the complete molecular structure. For instance, an HMBC experiment would show a correlation between the protons of the methylene groups and the carbonyl carbon of the glutarate anion.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| Glutarate: -CH₂- (β to -COO⁻) | ~20 |

| Glutarate: -CH₂- (α to -COO⁻) | ~34 |

| Cation: -CH₂-N⁺H₂- | ~49 |

| Cation: -CH₂-OH | ~57 |

| Glutarate: -COO⁻ | ~180 |

Note: Predicted values are based on standard functional group ranges and data from similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the chemical bonds within a molecule. The resulting spectra provide a "fingerprint" of the compound, allowing for the identification of key functional groups.

In the IR spectrum of this compound, characteristic absorption bands would include:

A broad O-H stretching band from the hydroxyl groups, typically in the range of 3200-3600 cm⁻¹.

N-H stretching vibrations from the ammonium group, which may overlap with the O-H band.

C-H stretching vibrations from the aliphatic methylene groups, usually found between 2850 and 3000 cm⁻¹.

A strong C=O stretching band from the carboxylate groups of the glutarate anion, expected around 1550-1650 cm⁻¹. The exact position can indicate the nature of the salt bridge.

C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Broad, Strong |

| N-H Stretch | 3100-3500 | Medium, often overlapping with O-H |

| C-H Stretch (aliphatic) | 2850-3000 | Medium to Strong |

| C=O Stretch (carboxylate) | 1550-1650 | Strong |

| C-O Stretch | 1000-1300 | Medium |

| C-N Stretch | 1020-1220 | Medium |

Mass Spectrometry Techniques for Molecular Composition

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For an ionic compound like this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that can transfer the pre-existing ions from solution into the gas phase for analysis.

The ESI-MS spectrum would be expected to show peaks corresponding to the bis(2-hydroxyethyl)ammonium cation and the glutarate anion. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of each ion, thus confirming the compound's identity.

Table 4: Expected Ions in ESI-Mass Spectrometry

| Ion | Formula | Calculated m/z |

| [Bis(2-hydroxyethyl)ammonium]⁺ | C₄H₁₂NO₂⁺ | 106.0863 |

| [Glutarate - H]⁻ | C₅H₇O₄⁻ | 131.0349 |

Note: m/z values are for the monoisotopic masses.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

A reverse-phase (RP) HPLC method can be developed for the analysis of this compound. sielc.com For instance, a C18 column could be used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com The choice of buffer is critical for achieving good peak shape for the ionic components. For mass spectrometry compatible applications, a volatile buffer such as one containing formic acid would be used. sielc.com Detection can be achieved using a variety of detectors, including UV-Vis (if the components have a chromophore), evaporative light scattering detection (ELSD), or a mass spectrometer (LC-MS). The method can be scaled for preparative separation to isolate impurities. sielc.com

Applications and Advanced Research Directions in Materials and Chemical Process Design

Development as Protic Ionic Liquids in Catalysis and Organic Synthesis

Protic ionic liquids are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. nih.gov In the case of Bis((2-hydroxyethyl)ammonium) glutarate, the proton transfer occurs from the carboxylic acid groups of glutaric acid to the nitrogen atom of diethanolamine (B148213). The resulting salt is comprised of the bis(2-hydroxyethyl)ammonium cation and the glutarate anion. PILs are noted for their straightforward synthesis, often involving a simple, atom-economical neutralization reaction. nih.govmdpi.com

The efficacy of this compound as a solvent is dictated by its physical and chemical properties, which stem from its ionic composition and the functional groups present. The presence of hydroxyl (-OH) groups on the cation and carboxylate groups (-COO⁻) on the anion allows for the formation of extensive hydrogen bond networks, influencing properties like viscosity and solubility. mdpi.com Its predicted physicochemical properties suggest it is a low-volatility substance with a high boiling point and good water solubility. epa.gov

Table 1: Predicted Physicochemical Properties of this compound Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. epa.gov

| Property | Predicted Value | Unit |

|---|---|---|

| Boiling Point | 303 | °C |

| Melting Point | 125 | °C |

| Flash Point | 151 | °C |

| Density | 1.32 | g/cm³ |

| Water Solubility | 6.44 | g/L |

The structural characteristics of ammonium (B1175870) carboxylate PILs are crucial in determining their solvent behavior. Studies on similar PILs show that interactions between the ammonium cation's acidic hydrogen and the anion's carboxylate group are significant. rsc.org The functionalization of the cation and anion, such as the presence of alkyl chains or hydroxyl groups, directly impacts dynamic and transport properties like diffusion and ionic conductivity. rsc.org The hydroxyl groups in the bis(2-hydroxyethyl)ammonium cation are expected to render the PIL highly polar, making it a suitable solvent for polar reactants and catalysts.

Protic ionic liquids containing an ammonium cation are inherently Brønsted acidic, allowing them to function as catalysts in acid-catalyzed reactions. deepdyve.com The bis(2-hydroxyethyl)ammonium cation can donate a proton, facilitating reactions such as esterification, transesterification, and condensation reactions.

Research on other ammonium-based PILs has demonstrated their catalytic prowess. For example, ethylammonium (B1618946) nitrate (B79036) (EAN) has been successfully employed as both a solvent and a catalyst for Knoevenagel condensation reactions between aromatic aldehydes and active methylene (B1212753) compounds, proceeding efficiently at room temperature without any external catalyst. researchgate.net The catalytic activity is attributed to the acidic nature of the PIL itself. While specific studies detailing the catalytic use of this compound in condensation reactions are not widely documented, its chemical structure strongly suggests similar potential. Its dual functionality as a solvent and catalyst could streamline reaction processes, simplifying work-up and enhancing reaction rates.

A defining characteristic of ionic liquids that aligns with the principles of green chemistry is their negligible vapor pressure. nih.govnih.gov This property makes this compound essentially non-volatile under typical reaction conditions, which is a significant advantage over conventional volatile organic solvents. This lack of volatility prevents its loss to the atmosphere and simplifies the separation of volatile products or unreacted starting materials through distillation. researchgate.netresearchgate.net

The recovery and reuse of the ionic liquid after a reaction are critical for economic and environmental viability. Several methods for IL recycling have been established, including:

Distillation: The product can be distilled directly from the reaction mixture, leaving the non-volatile IL behind to be used in subsequent batches. researchgate.net

Solvent Extraction: A solvent in which the product is soluble but the IL is not can be used to extract the product. The immiscibility of many ILs with common organic solvents facilitates this liquid-liquid extraction process. nih.gov

Membrane Separation: Techniques like nanofiltration or pervaporation can be employed to separate products and reactants from the IL. researchgate.net

These established recycling strategies are theoretically applicable to this compound, positioning it as a potentially recyclable and reusable medium for sustainable chemical processes. researchgate.netqub.ac.uk

Exploration in Deep Eutectic Solvent Systems

Deep eutectic solvents (DESs) are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which exhibit a significant depression in melting point compared to the individual components. acs.org The constituent parts of this compound—diethanolamine and glutaric acid—are prime candidates for forming DESs.

The formation of a DES relies on the strong hydrogen bonding interactions between the HBA and HBD components. acs.org In the context of a system involving diethanolamine and glutaric acid, both molecules can act as potent hydrogen bond donors due to the presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups. researchgate.netnih.gov Diethanolamine has been successfully used as an HBD to prepare various DESs with quaternary ammonium salts. researchgate.netacs.org

Similarly, dicarboxylic acids like glutaric acid are effective HBDs. Research on DESs formed from glutaric acid and tetraethylammonium (B1195904) halides has shown that the nature of the HBA's anion is a critical design parameter that influences the eutectic point and the liquid range of the resulting solvent. nih.gov The strong interactions between the carboxylic acid protons of glutaric acid and the lone pairs on the oxygen and nitrogen atoms of diethanolamine can disrupt the crystal lattice of the pure components, leading to the formation of a liquid at or near room temperature. The tunability of DES properties can be achieved by altering the molar ratio of the HBA and HBD components, allowing for the fine-tuning of properties like viscosity and polarity for specific applications. nih.gov

The tailorable properties of DESs make them highly attractive for various separation technologies. mdpi.com Amine-based solvents and DESs containing amine functionalities are particularly investigated for post-combustion CO₂ capture. nih.govacs.org A DES formulated from diethanolamine and glutaric acid could offer potential in this area, as the amine groups provide sites for the chemical absorption of CO₂, a mechanism similar to that in aqueous amine solutions but with the benefit of lower volatility. acs.org

Furthermore, DESs are finding applications in the fabrication of polymer membranes for filtration and separation processes. mdpi.com They can be used as additives or co-solvents during membrane casting, where their inclusion can influence the membrane's morphology, such as its porosity and pore size. This allows for the creation of membranes tailored for specific separation tasks like ultrafiltration or nanofiltration. mdpi.com The potential to create a DES from the low-cost, biodegradable components of diethanolamine and glutaric acid opens a promising avenue for developing greener solvents for advanced separation technologies.

Supramolecular Co-crystallization Strategies for Material Design

The engineering of crystalline molecular complexes, or co-crystals, is a sophisticated strategy in materials science for designing solids with tailored properties. This compound, as an ionic salt, can be a component in co-crystallization processes, where it interacts with other neutral molecules (co-formers) to create a new crystalline solid with a unique structure and properties distinct from the individual components. The formation of these multi-component crystals is driven by non-covalent interactions, primarily hydrogen bonding.

A powerful illustration of the principles involved can be drawn from studies on the co-crystallization of glutaric acid with other amine-containing molecules, such as pyrimidin-2-amine. iucr.orgnih.gov In these systems, the flexible nature of the glutaric acid molecule, which can adopt different conformations (e.g., linear or twisted), plays a crucial role in the resulting crystal packing. iucr.orgiucr.org This conformational flexibility allows for the formation of various crystalline forms, known as polymorphs, even with the same co-former. For example, the co-crystallization of glutaric acid and pyrimidin-2-amine from different solvents has been shown to yield different polymorphs and even a co-crystal-salt hybrid. iucr.orgnih.gov

By extension, the engineering of crystalline complexes involving this compound would involve selecting appropriate co-formers that can establish robust intermolecular interactions with the hydroxyl, ammonium, or carboxylate groups of the ionic liquid. The choice of solvent is also a critical parameter, as it can influence which specific interactions are favored and, consequently, which crystalline form is produced. This control over the solid-state architecture allows for the fine-tuning of material properties such as solubility, melting point, and mechanical strength.

The primary driving force for the formation of co-crystals involving this compound is a network of strong and directional intermolecular interactions, with hydrogen bonding being the most significant. The compound itself is formed through proton transfer from glutaric acid to diethanolamine, resulting in an ionic interaction between the glutarate anion and the bis((2-hydroxyethyl)ammonium) cation. In a co-crystal system, these ionic components would further interact with a neutral co-former via hydrogen bonds.

The potential hydrogen bond donors in this compound are the ammonium (-NH2+-) and hydroxyl (-OH) groups of the cation. The hydrogen bond acceptors are the oxygen atoms of the carboxylate (-COO-) groups of the anion and the oxygen atoms of the hydroxyl groups of the cation. A co-former molecule with complementary functional groups, such as amides, carboxylic acids, or pyridines, could effectively participate in this hydrogen-bonding network.

Detailed crystallographic studies of co-crystals formed between glutaric acid and pyrimidin-2-amine reveal a variety of hydrogen-bonding motifs. iucr.orgresearchgate.net These include interactions between the carboxylic acid groups of glutaric acid and the amine and pyrimidine (B1678525) ring nitrogen atoms of pyrimidin-2-amine. In some structures, the glutaric acid molecules form hydrogen-bonded chains, which are then cross-linked by the amine molecules. The diversity in these packing arrangements is a direct consequence of the flexible nature of glutaric acid and the specific hydrogen bond patterns that are established. iucr.orgnih.goviucr.org In the case of a co-crystal-salt hybrid, both neutral hydrogen bonds and charge-assisted hydrogen bonds (between ionic species) coexist within the same crystal lattice. nih.gov

Control over the solid-state form of a material is of paramount importance as different crystalline arrangements (polymorphs) or multi-component crystals (co-crystals, salts) can exhibit vastly different physical and chemical properties. For this compound, strategies to control its solid-state form would primarily revolve around the principles of crystal engineering.

One of the key factors is the conformational flexibility of the glutarate anion. As observed in co-crystals of glutaric acid, the molecule can exist in different conformations, which can lead to the formation of polymorphs. iucr.orgiucr.org The specific conformation adopted can be influenced by the solvent used for crystallization and the nature of the co-former. By carefully selecting the crystallization conditions, it is possible to direct the assembly towards a desired solid-state form.

The stoichiometry of the components is another critical parameter. For instance, in the glutaric acid and pyrimidin-2-amine system, co-crystals with different molar ratios (1:1 and 2:1) have been synthesized, each with a distinct crystal structure and hydrogen-bonding pattern. iucr.org This demonstrates that varying the ratio of the constituent molecules can lead to different supramolecular assemblies.

Furthermore, the degree of proton transfer between the acid and base can be influenced by the surrounding chemical environment, leading to the formation of a co-crystal (no proton transfer), a salt (proton transfer), or a co-crystal-salt hybrid. nih.gov The ability to form these different species highlights the continuum that can exist between co-crystals and salts and provides another avenue for controlling the solid-state outcome. The choice of solvent can play a significant role in this, as solvents with different polarities can affect the equilibrium between the neutral and ionic forms of the components in solution. iucr.org

Emerging Roles in Advanced Materials Science

This compound holds promise as a precursor for the synthesis of functional polymeric materials. This potential stems from the reactive functional groups present in its constituent ions: the two hydroxyl (-OH) groups on the bis((2-hydroxyethyl)ammonium) cation and the two carboxylate (-COO-) groups on the glutarate anion. These functional groups are capable of undergoing polymerization reactions, such as polycondensation, to form polyesters or polyester-amides.

The structure of this compound can be viewed as an A2B2 type monomer, where the diol functionality (A2) is provided by the diethanolammonium cation and the dicarboxylate functionality (B2) is provided by the glutarate anion. The reaction between a diol and a dicarboxylic acid (or its derivative) is a classic route to forming polyesters. The polymerization of this ionic liquid precursor could potentially lead to polymers with unique architectures and properties. The presence of the ammonium centers along the polymer backbone would introduce positive charges, making the resulting polymer a type of ionene or cationic polymer.

Such polymers could have a range of applications. The presence of both hydrophilic (ionic and hydroxyl) and potentially more hydrophobic (the aliphatic carbon chain of glutarate) segments could lead to amphiphilic properties, making them suitable for applications as surfactants, emulsifiers, or dispersing agents. The cationic nature of the polymer backbone could make it useful in applications requiring interaction with negatively charged surfaces or molecules, such as in gene delivery, as flocculants in water treatment, or as antimicrobial agents. Moreover, the ester linkages in the polymer backbone would likely be susceptible to hydrolysis, potentially rendering the material biodegradable, which is a desirable characteristic for many applications, from biomedical devices to environmentally friendly plastics. The synthesis of biodegradable materials from amino acid-derived compounds is an area of active research. researchgate.net

While the direct polymerization of this compound is a novel concept, the underlying chemistry is well-established. The individual precursors, diethanolamine and glutaric acid, are known to be used in the synthesis of various polymers and resins. nih.gov The use of the pre-assembled ionic liquid as a monomer could offer advantages in terms of processability and control over the resulting polymer structure.

Applications in Environmentally Benign Lubricant Systems

This compound, a protic ionic liquid (PIL), is gaining attention as a component in environmentally friendly lubricant systems. PILs, formed by the neutralization of a Brønsted acid and a Lewis base, are notable for their low melting points, often existing as liquids at room temperature. rsc.orgchalmers.se Their composition, typically limited to carbon, oxygen, and nitrogen, positions them as more ecologically acceptable alternatives to traditional lubricants that may contain harmful heteroatoms. mdpi.com

Research into analogous protic ionic liquids provides significant insight into the potential performance of this compound. For instance, studies on PILs with the same bis(2-hydroxyethyl)ammonium cation but different carboxylate anions, such as erucate (B1234575) and oleate, have demonstrated their effectiveness as both neat lubricants and additives. mdpi.com A key finding is that the length of the fatty acid anion chain directly influences the lubricant's performance, with longer chains generally providing better friction reduction. mdpi.com

The performance of these PILs is often attributed to the formation of a protective adsorbed layer on the lubricated surfaces. At elevated temperatures, this can be further enhanced by tribo-chemical reactions that create a durable boundary film. mdpi.com When used as an additive in water-based systems, these PILs can significantly improve the lubricity of the base fluid. For example, bis(2-hydroxyethyl)ammonium erucate has been shown to be soluble in water up to 3% by weight, creating a homogeneous solution with enhanced lubricating properties. mdpi.com

The tribological characteristics of a related compound, bis(2-hydroxyethyl)ammonium erucate, have been studied in detail and are presented below as a proxy for the expected performance of the glutarate variant.

Further research has highlighted the superior lubricity of certain PILs. For example, the use of PILs with stearic and palmitic fatty acid anions as additives in water for lubricating a sapphire-stainless steel friction pair resulted in an 80% reduction in the coefficient of friction. mdpi.com Another study on bis(2-hydroxyethyl ammonium) succinate, a dicarboxylic acid-based PIL similar to the glutarate, showed its potential as both a neat lubricant and a lubricity-improving additive in water-based fluids. mdpi.com

Integration into Hybrid Material Architectures

The integration of ionic liquids into hybrid material architectures is an expanding field of materials science, and this compound possesses molecular features that make it a candidate for such applications. Hybrid materials combine the properties of different classes of materials, such as organic and inorganic components, to achieve synergistic effects and novel functionalities. rsc.org

Protic ionic liquids, in a broader context, have been successfully incorporated into hybrid structures. For example, protic pyridinium-based ionic liquids have been used to create hybrid mesoporous materials. rsc.org These materials are synthesized by introducing a triethoxysilane (B36694) side chain to the pyridine (B92270) ring, followed by the formation of a polysiloxane network and subsequent addition of an acid to form the ionic liquid within the silica (B1680970) framework. rsc.org Such approaches could potentially be adapted for this compound, utilizing its hydroxyl groups for covalent bonding within a polymer or inorganic matrix.

Another avenue for integration is through the formation of poly(ionic liquid)s (PILs). ornl.gov This involves the polymerization of ionic liquid monomers to create solid or gel-like materials that retain the ionic character of the parent liquid but with the processability of a polymer. ornl.gov The resulting PILs can be designed with specific chemical and mechanical properties by modifying the polymer backbone and the counter-ions. ornl.gov The di-cationic nature of this compound and the dicarboxylate structure of the glutarate anion offer multiple points for potential polymerization or cross-linking, which could be exploited in the design of novel hybrid materials.

The functional groups of this compound, specifically the hydroxyl (-OH) and carboxylate (-COO⁻) groups, are key to its potential for integration. These groups can participate in various chemical reactions, such as esterification or condensation, allowing the ionic liquid to be chemically grafted onto or incorporated within a larger material framework. This could lead to the development of hybrid materials with tailored properties, such as enhanced thermal stability, specific conductivity, or unique catalytic activities.

The potential applications for such hybrid materials are diverse. For instance, the incorporation of ionic liquids into polymer matrices is being explored for the development of solid and gel electrolytes for batteries and supercapacitors. ornl.gov The inherent ionic conductivity of this compound could be harnessed in such systems. Furthermore, the ability to create hybrid materials with controlled porosity and high surface area opens up possibilities in catalysis and separation processes. rsc.org

While direct research on the integration of this compound into hybrid materials is not yet widely published, the principles established with other protic ionic liquids provide a strong foundation for future exploration in this area.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis((2-hydroxyethyl)ammonium) glutarate with high purity?

- Methodological Answer : The compound can be synthesized via neutralization of glutaric acid with bis(2-hydroxyethyl)amine under controlled conditions. Key steps include:

- Dissolving glutaric acid in a polar solvent (e.g., ethanol) at 40–60°C.

- Gradually adding bis(2-hydroxyethyl)amine while monitoring pH to ensure complete proton transfer.

- Purifying the product via recrystallization or vacuum distillation to remove unreacted precursors.

- Purity can be confirmed using elemental analysis and titration for amine content .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (observed in SDSs for structurally similar ammonium salts) .

- Ventilation : Use fume hoods to minimize inhalation risks, as ammonium salts may release irritants under heating .

- Storage : Keep in airtight containers away from oxidizers and moisture to prevent degradation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the presence of hydroxyethyl groups and glutarate backbone.

- FT-IR : Identify characteristic peaks for ammonium ions (N–H stretching at ~3200 cm) and ester/carboxylate groups (C=O at ~1700 cm) .

- TGA/DSC : Assess thermal stability and decomposition patterns under nitrogen atmosphere .

Advanced Research Questions

Q. What factors influence the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 40°C. Monitor degradation via HPLC or mass spectrometry.

- Key Variables : Ionic strength, temperature, and presence of catalytic ions (e.g., metal contaminants).

- Reference Data : SDSs for related hydroxyethyl-ammonium salts suggest instability in strongly acidic/basic conditions due to ester hydrolysis or amine protonation .

Q. How does the ionic nature of this compound affect its interaction with biomolecules in aqueous systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics with proteins (e.g., albumin) to assess electrostatic interactions.

- Circular Dichroism (CD) : Evaluate conformational changes in enzymes exposed to the compound.

- Contextual Insight : Glutarate derivatives are known to participate in metabolic pathways (e.g., TCA cycle), suggesting potential interference with enzymatic activity .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Standardization : Use consistent purity grades (e.g., HPLC-grade solvents) and temperature controls (25°C ± 1°C) during solubility tests.

- Techniques : Employ dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents (e.g., DMSO).

- Data Reconciliation : Compare results with structurally analogous compounds (e.g., dimethyl glutarate’s solubility in ethanol vs. hexane ).

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.